Sweetness Enhancement: Methyl 2-methylbutyrate vs. Ethyl 2-methylbutyrate in Sucrose Reduction
In a sensory study evaluating odor-induced sweetness enhancement, methyl 2-methylbutyrate significantly enhanced sweetness perception in all sucrose solutions tested (p < 0.05). While ethyl 2-methylbutyrate also showed significant enhancement, only ethyl 2-methylbutyrate significantly heightened sweetness when 80% of sucrose was replaced by erythritol [1]. This differential performance indicates that methyl 2-methylbutyrate is effective across a broader range of sugar concentrations but may not be the optimal choice for erythritol-based formulations.
| Evidence Dimension | Sweetness enhancement significance in sucrose solutions |
|---|---|
| Target Compound Data | Significant enhancement in all sucrose solutions (p < 0.05) |
| Comparator Or Baseline | Ethyl 2-methylbutyrate: significant enhancement in all sucrose solutions (p < 0.05); significant enhancement when 80% sucrose replaced by erythritol |
| Quantified Difference | Methyl 2-methylbutyrate did not significantly enhance sweetness in erythritol-replaced condition; ethyl 2-methylbutyrate did |
| Conditions | Sensory evaluation with 5 sucrose concentration solutions; ternary system with stevioside and erythritol |
Why This Matters
This distinction informs selection when formulating reduced-sugar products using different non-nutritive sweetener systems.
- [1] Xiao, Z., Hu, Y., Niu, Y., Zhang, J., & Yang, B. (2024). Five representative esters and aldehydes from fruits can enhance sweet perception. LWT, 194, 115804. View Source
